molecular formula C18H15NO3S B2850074 Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate CAS No. 1965304-86-2

Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate

Cat. No.: B2850074
CAS No.: 1965304-86-2
M. Wt: 325.38
InChI Key: DIVGZFXXGXUFIZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to the thiazole ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with thioamide in the presence of a base to form the thiazole ring. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize environmental impact. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiazole ring can interact with various biological pathways, modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate is unique due to its combination of a thiazole ring with both hydroxyphenyl and phenyl groups, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for diverse research applications.

Biological Activity

Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, a hydroxyphenyl group, and an ethyl carboxylate moiety. This unique structure contributes to its biological activity, particularly as an enzyme inhibitor and potential anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The hydroxyphenyl group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This interaction is crucial for its role as a ligand in biochemical assays.
  • Modulation of Biological Pathways : The thiazole ring may modulate various biological pathways, influencing cellular functions and signaling processes.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference
HepG2 (liver cancer)1.61 ± 1.92
A549 (lung cancer)1.98 ± 1.22
Jurkat (leukemia)< Doxorubicin

These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies demonstrate its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Bacillus subtilis0.5 µg/mL
Aspergillus niger0.8 µg/mL

These results indicate that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Case Studies

  • Antitumor Activity in HepG2 Cells :
    A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, against HepG2 cells using MTT assays. The compound demonstrated significant cytotoxicity with an IC50 value indicating strong potential for further development as an anticancer agent .
  • Enzyme Inhibition Studies :
    The compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. Results showed that it effectively inhibited key metabolic pathways, suggesting a mechanism by which it could exert anticancer effects.

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-2-22-18(21)16-15(12-6-4-3-5-7-12)19-17(23-16)13-8-10-14(20)11-9-13/h3-11,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVGZFXXGXUFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001114323
Record name 5-Thiazolecarboxylic acid, 2,3-dihydro-2-(4-oxo-2,5-cyclohexadien-1-ylidene)-4-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858252-07-9
Record name 5-Thiazolecarboxylic acid, 2,3-dihydro-2-(4-oxo-2,5-cyclohexadien-1-ylidene)-4-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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